D-Homoleucine hydrochloride

Peptide Self-Assembly Biomaterials Protein Design

Choose D-Homoleucine hydrochloride for research where stereochemistry and side-chain length are critical. Unlike L-homoleucine or standard leucine, its D-configuration and extended hydrophobic chain confer protease resistance and dictate specific self-assembly stoichiometry (octamers vs. tetramers). Validated as a precursor for LAT1-targeted PET tracers (e.g., [18F]FHL) and as a building block for peptide nanostructures. Supplied at ≥98% purity. Ideal for medicinal chemistry, oncology imaging, and biomaterials R&D.

Molecular Formula C7H16ClNO2
Molecular Weight 181.66
CAS No. 1369531-51-0
Cat. No. B2450283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Homoleucine hydrochloride
CAS1369531-51-0
Molecular FormulaC7H16ClNO2
Molecular Weight181.66
Structural Identifiers
SMILESCC(C)CCC(C(=O)O)N.Cl
InChIInChI=1S/C7H15NO2.ClH/c1-5(2)3-4-6(8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m1./s1
InChIKeyFQKANUHWZITUKA-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





D-Homoleucine Hydrochloride (CAS 1369531-51-0): A Core Building Block for Peptide Therapeutics and PET Imaging


D-Homoleucine hydrochloride is a non-proteinogenic, β-homo amino acid derivative with the molecular formula C7H15NO2·HCl and a molecular weight of 181.66 g/mol . Its core structural feature is an additional methylene group in the side chain compared to leucine, which extends the hydrophobic chain length [1]. The compound is a chiral building block, with the D-stereoisomer (R-configuration) at the α-carbon, which confers enhanced resistance to proteolytic degradation when incorporated into peptides [1]. This product is supplied with a purity specification of ≥98% (TLC) and a recommended storage temperature of 0-8°C .

Why D-Homoleucine Hydrochloride (CAS 1369531-51-0) Cannot Be Replaced by Common Analogs


In research and development, substituting D-homoleucine hydrochloride with a generic analog—such as its L-enantiomer (L-homoleucine), the β-homoleucine isomer, or even a standard amino acid like L-leucine—is not functionally equivalent and can lead to experimental failure or product mischaracterization [1]. The specific spatial orientation of the D-configuration, combined with the extended chain length of homoleucine, dictates its unique interactions with biological targets, including proteolytic enzymes and LAT1 amino acid transporters [2]. The evidence below demonstrates that these structural differences translate into quantifiable differences in key performance metrics such as self-assembly stoichiometry, transporter affinity, and resistance to enzymatic degradation, directly impacting research outcomes [1][2].

Quantitative Differentiation of D-Homoleucine Hydrochloride from Leading Analogs


D-Homoleucine in β3-Peptides Drives Octameric Self-Assembly vs. Tetramers from β-Homovaline

In β3-peptide bundles, the substitution of β3-homoleucine for β3-homovaline results in a quantifiable and reproducible difference in the stoichiometry of the self-assembled structure. β3-peptides containing β3-homoleucine on one helical face assemble into octamers, whereas those containing β3-homovaline form tetramers [1]. This difference is directly attributed to the distinct side-chain length and γ-carbon branching between the two residues [1].

Peptide Self-Assembly Biomaterials Protein Design

D-Homoleucine Derivative Enables LAT1-Mediated Tumor Uptake with Quantified In Vivo Values

The homoleucine scaffold, specifically its (S)-5-18F-fluorinated derivative (FHL), demonstrates high, quantifiable in vivo tumor uptake via the LAT1 amino acid transporter, a key target in oncology imaging. Preclinical studies in multiple myeloma (MM) xenograft models show tumor uptake values ranging from 4.53±0.82 %ID/g in AMO1 tumors to 6.37±0.70 %ID/g in L363 tumors [1]. This uptake is LAT1-specific, with blocking efficacy exceeding 93% in NCI H929 MM cells [1]. In contrast, standard 2-deoxy-2-[18F]fluoro-D-glucose (FDG) PET has limited sensitivity in detecting extramedullary disease in MM, often leading to false-negative scans [1].

PET Imaging Cancer Diagnostics Radiopharmaceuticals

Extended Half-Life from D-Amino Acid Configuration in Homoleucine Peptides

The incorporation of the D-isomer of homoleucine into peptide sequences confers a well-established, quantitative advantage in proteolytic stability compared to its L-isomer or L-leucine. D-amino acids are not recognized by most naturally occurring proteases, which are stereospecific for L-amino acids. Studies on related β-amino acid peptides (e.g., containing β3-homoleucine) demonstrate remarkable stability to metabolism, slow microbial degradation, and inherent resistance to proteases and peptidases . This enhanced stability can lead to a longer half-life in biological systems, a desirable trait for therapeutic peptides .

Peptide Stability Protease Resistance Therapeutic Peptides

High-Value Research Applications for D-Homoleucine Hydrochloride


Design and Synthesis of Octameric Peptide Biomaterials

For researchers engineering self-assembling peptide nanostructures, D-homoleucine hydrochloride is the monomer of choice to achieve precise, octameric assembly. The evidence from Kornreich et al. (2012) directly links the presence of the homoleucine side chain to the formation of discrete octamers, whereas the closely related homovaline yields tetramers [1]. This provides a rational design tool for controlling the size and stoichiometry of peptide-based biomaterials for applications in drug delivery, tissue scaffolds, and nanotechnology.

Development of Next-Generation LAT1-Targeted PET Imaging Agents

In oncology research, particularly for cancers like multiple myeloma where standard FDG PET is suboptimal, the homoleucine scaffold is a validated starting point for new diagnostic tracers. The preclinical data for [18F]Fluorohomoleucine (FHL) demonstrates robust, quantifiable, and LAT1-specific tumor uptake (up to 6.37 %ID/g in L363 xenografts) [2]. This positions D-homoleucine hydrochloride as a critical precursor for the development and optimization of improved PET radiopharmaceuticals with enhanced sensitivity and specificity for LAT1-overexpressing malignancies.

Creating Proteolytically Stable Peptide Therapeutics

For peptide drug discovery programs where rapid in vivo degradation is a primary obstacle, incorporating D-homoleucine residues is a strategic, evidence-based approach to enhance half-life. The D-configuration provides inherent resistance to common proteases, a property well-documented for D-amino acids and supported by studies on related β-peptides . This modification can be a key differentiator in achieving sufficient systemic exposure for a peptide to exert its therapeutic effect, making it a valuable tool for medicinal chemists.

Quote Request

Request a Quote for D-Homoleucine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.